Sarcostin

Description

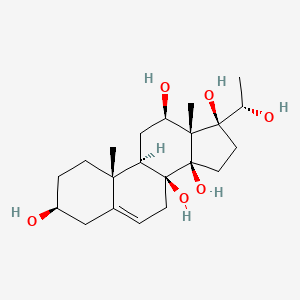

Structure

3D Structure

Properties

CAS No. |

18607-76-6 |

|---|---|

Molecular Formula |

C21H34O6 |

Molecular Weight |

382.49 |

IUPAC Name |

(3S,8S,9R,10R,12R,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,12,14,17-pentol |

InChI |

InChI=1S/C21H34O6/c1-12(22)19(25)8-9-21(27)18(19,3)16(24)11-15-17(2)6-5-14(23)10-13(17)4-7-20(15,21)26/h4,12,14-16,22-27H,5-11H2,1-3H3/t12-,14-,15+,16+,17-,18+,19+,20-,21+/m0/s1 |

InChI Key |

WIOBOUWMWWLZKG-WDGBXWAPSA-N |

SMILES |

CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sarcostin; |

Origin of Product |

United States |

Occurrence, Distribution, and Chemotaxonomic Relevance of Sarcostin

Plant Sources of Sarcostin

Sarcostin, a pregnane (B1235032) glycoside aglycone, has been identified in several plant genera, predominantly within the family Asclepiadaceae (now often treated as a subfamily, Asclepiadoideae, within Apocynaceae). Notable sources include species from the genera Marsdenia, Cynanchum, Gymnema, and Leptadenia.

Research has specifically reported the isolation of sarcostin and its derivatives from:

Cynanchum otophyllum (roots) nih.govresearchgate.netmdpi.com

Cynanchum bungei (stems) nih.govmdpi.com

Cynanchum wilfordii researchgate.net

Leptadenia pyrotechnica (whole plant) acs.orgtandfonline.comresearchgate.netprota4u.org

Marsdenia hainanensis (twigs and stems) acs.org

Marsdenia tenacissima tandfonline.com

Asclepias curassavica (aerial parts) nih.gov

Gymnema sylvestre mdpi.com

Cynanchum caudatum (aerial part) researchgate.net

Hemidesmus indicus (dried stem) researchgate.net

Sarcostin serves as an aglycone moiety in numerous steroidal glycosides isolated from these plants, often esterified at the C-12 and/or C-20 positions with various acyl groups (e.g., acetyl, benzoyl, cinnamoyl, p-coumaroyl, nicotinoyl) and glycosylated at C-3 with different sugar moieties (e.g., hexopyranose, 6-deoxy-3-O-methylhexopyranose, 2,6-dideoxy-3-O-methylhexopyranose) acs.orgtandfonline.comresearchgate.netprota4u.org. For instance, 12-O-nicotinoylsarcostin has been found in Cynanchum bungei and Marsdenia hainanensis nih.govmdpi.comacs.org. A new pregnane ester, 12β-O-acetyl-20(S)-O-N-methylanthranilyl-sarcostin (Marsogenin), was isolated from Marsdenia tenacissima tandfonline.com.

While the provided list of sources focuses on Asclepiadaceae and Apocynaceae, one study also reported the identification of sarcostin in Cupressus torulosa needles using UPLC-QTOF-MS based metabolomics, suggesting a potentially wider, though perhaps less common, distribution in other plant families rsc.org.

Here is a table summarizing some plant sources and the parts where Sarcostin or its derivatives have been found:

| Plant Species | Family | Plant Part(s) | Reference |

| Cynanchum otophyllum | Asclepiadaceae | Roots | nih.govresearchgate.netmdpi.com |

| Cynanchum bungei | Asclepiadaceae | Stems | nih.govmdpi.com |

| Cynanchum wilfordii | Asclepiadaceae | Not specified | researchgate.net |

| Leptadenia pyrotechnica | Asclepiadaceae | Whole plant | acs.orgtandfonline.comresearchgate.netprota4u.org |

| Marsdenia hainanensis | Asclepiadaceae | Twigs and stems | acs.org |

| Marsdenia tenacissima | Asclepiadaceae | Not specified | tandfonline.com |

| Asclepias curassavica | Asclepiadaceae | Aerial parts | nih.gov |

| Gymnema sylvestre | Apocynaceae | Not specified | mdpi.com |

| Cynanchum caudatum | Asclepiadaceae | Aerial part | researchgate.net |

| Hemidesmus indicus | Asclepiadaceae | Dried stem | researchgate.net |

| Cupressus torulosa | Cupressaceae | Needles | rsc.org |

Biosynthetic Origin and Distribution within Plant Families

Sarcostin is a C21 steroid, characterized by a pregnane basic skeleton with 21 carbon atoms mdpi.comgoogle.comresearchgate.net. C21 steroids are widely distributed in the plant kingdom, with a particularly high concentration in plants belonging to the family Asclepiadaceae google.com. They are primarily found in plants as glycosides, formed by the linkage of an aglycone (like sarcostin) with sugar moieties google.comresearchgate.net.

The biosynthesis of C21 steroids, including the sarcostin skeleton, generally follows the mevalonate (B85504) pathway, leading to the formation of isopentenyl diphosphate, which are the precursors for steroids. The pathway involves enzymes such as acetoacetyl-CoA thiolase, HMG-CoA synthase, and squalene (B77637) synthase, ultimately leading to the formation of a steroid skeleton like pregnane mdpi.com. While the specific biosynthetic route leading directly to sarcostin has not been detailed in the provided search results, its classification as a pregnane derivative places its origin within the general steroid biosynthesis pathway in plants.

The distribution of sarcostin is notably concentrated in the family Asclepiadaceae (Apocynaceae). This family is recognized as a rich source of C21 pregnane derivatives researchgate.net. The presence of sarcostin and its glycosides is a characteristic phytochemical feature of many species within this family, including the genera listed above. The family Apocynaceae, which now often includes Asclepiadaceae, is also known to contain pregnane glycosides researchgate.net.

Chemotaxonomic Implications of Sarcostin Presence

The presence and structural variations of secondary metabolites like sarcostin and its glycosides have significant chemotaxonomic implications. Chemotaxonomy uses the distribution patterns of chemical compounds in organisms to aid in their classification and to understand evolutionary relationships.

The prevalence of sarcostin and related C21 steroidal glycosides in the Asclepiadaceae family supports its distinct phytochemical profile. The consistent occurrence of these compounds across various genera within this family suggests a shared biosynthetic capability and highlights their importance as chemotaxonomic markers for Asclepiadaceae google.comresearchgate.net.

Studies on the chemotaxonomy of related families, such as the comparison between Apocynaceae and Asclepiadaceae (including the subfamily Periplocoideae), utilize the presence and types of secondary metabolites, including steroidal glycosides, to infer evolutionary links and taxonomic positioning researchgate.net. The chemical evidence, such as the distribution of pregnane glycosides, can be consistent with the idea that certain taxa act as evolutionary links between families researchgate.net.

The specific patterns of glycosylation and esterification of the sarcostin aglycone in different species and genera can provide further resolution for chemotaxonomic differentiation within the Asclepiadaceae and related families. For example, the isolation of unique sarcostin derivatives from different Marsdenia or Cynanchum species can contribute to distinguishing these taxa based on their chemical composition nih.govacs.orgtandfonline.com.

While sarcostin has been identified in other plant families, its concentrated and diverse presence as a core aglycone in numerous glycosides makes it a particularly valuable chemotaxonomic marker for the Asclepiadaceae.

Advanced Chemical Structure Elucidation and Characterization of Sarcostin

Aglycone and Glycoside Moiety Analysis

Characterization of Sarcostin as an Aglycone

Sarcostin itself serves as a pregnane (B1235032) aglycone core in various glycosides isolated from different plant sources. medkoo.comsci-hub.sehueuni.edu.vnmdpi.comresearchgate.netnih.gov The aglycone skeleton of sarcostin is a C21 steroid with multiple hydroxyl groups. nih.govcdutcm.edu.cn Its molecular formula is C21H34O6, and its molecular weight is approximately 382.5 g/mol . nih.govcdutcm.edu.cnjst.go.jp

The structural determination of sarcostin as an aglycone has been significantly aided by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques such as 1H NMR, 13C NMR, HSQC, HMBC, and COSY. sci-hub.sehueuni.edu.vnmdpi.commdpi.comgoogle.comenfist.si These methods allow for the assignment of proton and carbon signals, revealing the connectivity of atoms and the presence of key functional groups like methyls, olefinic protons, and oxygenated carbons. hueuni.edu.vnmdpi.commdpi.comgoogle.com For instance, 1H and 13C NMR spectra show characteristic signals for the pregnane aglycone, including angular methyl groups (CH3-18 and CH3-19), a secondary methyl group (CH3-21), and a double bond. hueuni.edu.vnmdpi.com Oxygenated methine and quaternary carbons corresponding to hydroxyl-bearing positions are also identified through NMR data. mdpi.com

Alkaline hydrolysis of sarcostin-containing glycosides has been a crucial chemical method to obtain sarcostin as the isolated aglycone, facilitating its characterization. sci-hub.sehueuni.edu.vnmdpi.com The relative configuration of hydroxyl groups on the sarcostin aglycone has been determined, in some cases, through techniques like X-ray crystallography of the aglycone obtained after hydrolysis. ku.edu

The core structure of sarcostin is described as a hexahydroxypregn-5-ene, with hydroxyl groups typically located at positions 3, 8, 12, 14, 17, and 20. mdpi.comjst.go.jp Specific stereochemistry, such as the (20S) configuration, has been assigned to sarcostin isolated from certain sources. hueuni.edu.vnmdpi.com

Identification and Linkage Analysis of Glycoside Chains

Sarcostin commonly occurs in nature as a glycoside, meaning it is conjugated with one or more sugar units. ku.edumedkoo.com The sugar chains are typically attached to the aglycone core via a glycosidic linkage, most frequently at the C-3 hydroxyl group of the sarcostin aglycone. ku.edumdpi.comnih.gov

The identification of the monosaccharide components within the glycoside chains is achieved through methods like acid hydrolysis, which cleaves the glycosidic bonds, followed by analysis of the released sugar units. sci-hub.sehueuni.edu.vn Monosaccharides such as D-cymarose, D-oleandrose, D-thevetose, D-glucose, and 6-deoxy-3-O-methyl-D-allose have been identified as sugar components in sarcostin glycosides from various plant species. ku.edusci-hub.sehueuni.edu.vnmdpi.com Comparing the specific rotation of the released monosaccharides with known standards aids in their identification. sci-hub.se

Determining the sequence and the specific linkage positions between the sugar units and to the aglycone is a critical aspect of structural elucidation. NMR spectroscopy, particularly 2D techniques like HMBC and COSY, plays a vital role in establishing these connections. ku.edumdpi.commdpi.com HMBC correlations between the anomeric proton of a sugar unit and the carbon atom on the adjacent sugar or the aglycone to which it is linked are used to confirm the glycosidic linkages and their positions. ku.edumdpi.commdpi.com For example, HMBC correlations from the anomeric proton of the terminal sugar to the carbon of the sugar it is linked to, and from the anomeric proton of the sugar directly attached to the aglycone to the C-3 of sarcostin, confirm the sugar sequence and the attachment point to the aglycone. mdpi.com

The anomeric configuration (alpha or beta) of the glycosidic linkages is determined by the coupling constants of the anomeric protons in the 1H NMR spectra. mdpi.commdpi.com Large coupling constants typically indicate a beta-linkage, while smaller ones suggest an alpha-linkage. mdpi.commdpi.com

Data from studies on sarcostin glycosides reveal variations in the sugar moieties and their linkages depending on the plant source. For instance, some sarcostin glycosides have been found to contain a trioside moiety consisting of 3-O-[3-O-methyl-6-deoxy-β-D-allopyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside] attached at C-3. capes.gov.br Other structures include tetrasaccharide chains with an additional glucose unit. capes.gov.br

Structural Variations in Ester Moieties at Hydroxyl Groups

Beyond the glycosidic modifications, sarcostin and its glycosides can also feature ester moieties attached to the free hydroxyl groups on the aglycone core. These esterifications contribute to the structural diversity of sarcostin derivatives found in nature. The hydroxyl groups at positions C-12 and C-20 of the sarcostin aglycone are common sites for esterification. researchgate.netnih.govacs.org

Various ester groups have been identified, including acetyl, benzoyl, cinnamoyl, p-coumaroyl, and nicotinoyl residues. researchgate.netnih.govtandfonline.com The specific type and position of the ester group(s) are determined through detailed spectroscopic analysis, primarily using NMR spectroscopy and Mass Spectrometry (MS). nih.govacs.org

NMR experiments, such as HMBC, are crucial for pinpointing the attachment site of the ester groups. mdpi.comacs.org Correlations between the protons of the ester moiety and the carbon atom of the sarcostin aglycone to which the ester is attached provide definitive evidence for the esterification position. mdpi.comacs.org For example, HMBC correlations between the protons of an acetyl group and the C-12 or C-20 carbon of the aglycone indicate acetylation at that position. mdpi.comacs.org

Mass spectrometry, particularly HRESIMS, is used to determine the molecular formula of the esterified sarcostin derivatives, providing information about the elemental composition and confirming the presence of the ester group(s). mdpi.commdpi.com

Data Table: Examples of Ester Moieties and Attachment Positions in Sarcostin Derivatives

| Compound Example (Derived from Search Results) | Ester Moiety 1 | Attachment Position 1 | Ester Moiety 2 | Attachment Position 2 | Source Plant Example |

| 12-O-acetylsarcostin | Acetyl | C-12 | - | - | Leptadenia hastata |

| 12-O-acetyl-20-O-(E)-2-methyl-2-butenoyl-sarcostin | Acetyl | C-12 | 2-methyl-2-butenoyl | C-20 | Gymnema sylvestre |

| 12,20-di-O-benzoyl-sarcostin | Benzoyl | C-12 | Benzoyl | C-20 | Leptadenia hastata |

| Stavaroside A (Sarcostin derivative) | β-Angeloyl | C-12 | Benzoyl | C-20 | Stapelia variegata |

| Stavaroside B (Sarcostin derivative) | β-Angeloyl | C-12 | Tigloyl | C-20 | Stapelia variegata |

| Stavaroside G (Sarcostin derivative) | Acetyl | C-12 | Acetyl | C-20 | Stapelia variegata |

Data Table: Examples of Monosaccharides Identified in Sarcostin Glycosides

| Monosaccharide | Type of Sugar | Found in Sarcostin Glycosides from (Examples) |

| D-Cymarose | 6-deoxy-3-O-methylhexose | Gymnema latifolium, Gymnema inodorum, Stapelia variegata |

| D-Oleandrose | 2,6-dideoxy-3-O-methylhexose | Gymnema latifolium, Gymnema inodorum |

| D-Thevetose | 6-deoxy-3-O-methylhexose | Gymnema latifolium |

| D-Glucose | Hexose | Gymnema latifolium, Gymnema inodorum |

| 6-deoxy-3-O-methyl-D-allose | 6-deoxy-3-O-methylhexose | Gymnema inodorum, Stapelia variegata |

Biosynthesis and Biogenetic Pathway Investigations of Sarcostin

Proposed Steroid Biosynthetic Pathways Leading to Pregnane (B1235032) Derivatives

The biosynthesis of steroids, including pregnane derivatives like sarcostin, originates from cholesterol nih.gov. This process, known as steroidogenesis, begins with the conversion of cholesterol to pregnenolone, a reaction catalyzed by the rate-limiting enzyme CYP11A1 (P450 side chain cleavage enzyme) in mitochondria nih.gov. Pregnenolone serves as the foundational precursor for all subsequent steroids nih.gov.

Sarcostin, being a C21 steroidal glycoside, is part of the pregnane glycoside family researchgate.netglycoscience.ru. These compounds are found in several plant families, notably Asclepiadaceae and Apocynaceae researchgate.netglycoscience.ruresearchgate.net. Within the broader steroidome, sarcostin is considered an M-steroid, which are specialized metabolites often derived from S-steroids (membrane sterols and precursors) and H-steroids (more oxidized intermediates like ecdysteroids and oxysterols) amazonaws.comamazonaws.com. The formation of these M-steroids frequently involves the expansion of the core steroid skeleton into more complex polycyclic systems amazonaws.comamazonaws.com. Studies on related pregnane glycosides in plants like Gymnema sylvestre have provided insights into the potential enzymatic steps involved in the formation of the pregnane scaffold and its subsequent modifications researchgate.net.

Enzymatic Transformations in Sarcostin Biogenesis

The biogenesis of pregnane glycosides, including those with a sarcostin aglycone, involves a series of enzymatic transformations acting on the steroid precursor. While the specific enzymes directly responsible for all steps in sarcostin biosynthesis have not been fully elucidated, studies on related pregnane glycoside pathways, such as in Gymnema sylvestre, have identified key enzyme classes likely involved researchgate.net. These transformations include various oxidation, reduction, isomerization, methylation, and glycosylation reactions.

Enzymes implicated in pregnane glycoside biosynthesis in related species, which may share analogous functions in sarcostin biogenesis, include:

| Enzyme Class | Proposed Role in Pregnane Glycoside Biosynthesis |

| Sterol 24-C-methyltransferase | Involved in methylation steps within the steroid pathway. researchgate.net |

| Cycloeucalenol cycloisomerase | Catalyzes cyclization reactions. researchgate.net |

| Δ¹⁴-sterol reductase | Involved in the reduction of double bonds in the steroid skeleton. researchgate.net |

| C-8,7 sterol isomerase | Catalyzes the rearrangement of double bonds. researchgate.net |

| Sterol methyltransferase 2 | Involved in methylation steps. researchgate.net |

| C-5 sterol desaturase | Introduces double bonds into the steroid structure. researchgate.net |

| Sterol Δ⁷ reductase | Involved in the reduction of double bonds. researchgate.net |

| Δ²⁴ sterol reductase | Involved in the reduction of double bonds. researchgate.net |

| 3β-hydroxysteroid dehydrogenase | Catalyzes the oxidation of a hydroxyl group at the 3β position. researchgate.net |

| Progesterone (B1679170) 5β reductase (5βPOR) | Involved in the reduction of the progesterone scaffold. researchgate.net |

Additionally, the glycosidic linkage present in sarcostin 3-O-glycosides implies the action of glycosyltransferases, enzymes responsible for attaching sugar moieties to the aglycone scaffold researchgate.net. The presence of ester linkages with residues like benzoyl, cinnamoyl, and tigloyl in some sarcostin glycosides suggests the involvement of acyltransferases researchgate.net.

Evolutionary Perspectives on Sarcostin Biosynthesis within the Steroidome

Sarcostin's classification as an M-steroid places it within a group of natural steroids believed to have evolved later than basic membrane sterols (S-steroids) and primary intermediates (H-steroids) amazonaws.comamazonaws.com. These specialized metabolites are thought to play ecological roles, such as providing a defensive chemical barrier against pathogens or predators amazonaws.comamazonaws.com. The structural complexity of M-steroids, often involving modifications and expansions of the core steroid skeleton, reflects the diversification of biosynthetic pathways over evolutionary time amazonaws.comamazonaws.com.

Chemotaxonomic studies, examining the distribution of secondary metabolites across plant families, can offer insights into evolutionary relationships. The presence of similar steroidal glycosides, including pregnane derivatives like sarcostin, in families such as Asclepiadaceae and Apocynaceae supports the idea of a shared evolutionary history and potentially conserved biosynthetic machinery for these compound classes researchgate.netresearchgate.net. The evolution of steroidogenic enzymes themselves has also been studied, revealing distinct phases in the appearance of pathways leading to different steroid classes amazonaws.com.

Challenges and Future Directions in Sarcostin Biosynthetic Pathway Elucidation

Despite progress in understanding steroid biosynthesis in general, the complete and specific biosynthetic pathway leading to sarcostin remains to be fully established amazonaws.com. Several challenges impede the elucidation of plant natural product biosynthetic pathways, including the often-dispersed nature of biosynthetic genes across the plant genome and the lack of efficient genetic manipulation systems in many medicinal plant species that produce these compounds frontiersin.org. The complexity of multi-step pathways involving numerous enzymatic transformations also presents a significant hurdle frontiersin.orgnih.gov.

Future research directions aim to overcome these challenges through the application of advanced techniques. Transcriptomics can help identify genes potentially involved in the pathway by analyzing gene expression patterns in tissues that produce sarcostin nih.govrsc.org. Enzyme assays are crucial for confirming the in vitro activity of candidate enzymes rsc.org. Isotopic labeling studies, using stable or radioactive isotopes, can trace the incorporation of precursors into sarcostin and help map the sequence of enzymatic steps rsc.orgslideshare.netslideshare.net. Chemoproteomics, which uses activity-based probes to identify functional enzymes, holds promise for accelerating the discovery of enzymes involved in natural product biosynthesis frontiersin.orgfrontiersin.org. Furthermore, synthetic biology approaches, such as the heterologous expression of putative biosynthetic genes in amenable host organisms like yeast or E. coli, can facilitate the functional characterization of enzymes and potentially enable the engineered production of sarcostin and its analogs frontiersin.orgmdpi.comnih.gov. Integrating these diverse approaches is essential for a comprehensive understanding of sarcostin biogenesis.

Chemical Synthesis, Derivatization, and Analog Design for Sarcostin Research

Total Synthesis Approaches to Sarcostin and its Core Structure

To date, the total synthesis of Sarcostin has not been reported in the scientific literature. The complex, highly oxygenated pregnane (B1235032) core and the stereochemically rich glycosidic moiety present significant synthetic challenges. While the total synthesis of other structurally complex natural products has been achieved, Sarcostin remains an elusive target.

Efforts in the broader field of steroid synthesis could, however, provide a foundation for future approaches to Sarcostin's core structure. Key strategies in the synthesis of other pregnane-type steroids often involve the assembly of the tetracyclic core through various cyclization reactions, followed by the stereocontrolled installation of functional groups. The development of novel methodologies for the construction of such polycyclic systems will be crucial for any future endeavor to complete the total synthesis of Sarcostin.

Semisynthesis of Sarcostin Derivatives and Esterified Glycosides

While the de novo synthesis of Sarcostin is yet to be accomplished, semisynthetic modifications of the natural product could offer a viable route to novel derivatives. The multiple hydroxyl groups present on both the steroid core and the sugar motif of Sarcostin provide ample opportunities for chemical modification.

Esterification of the glycosidic hydroxyl groups is a common strategy to enhance the biological activity or modify the pharmacokinetic properties of natural products. Such modifications on Sarcostin could be achieved using a variety of acylating agents, leading to a library of esterified glycoside derivatives. The selective protection and deprotection of the various hydroxyl groups would be a key challenge in achieving regioselective esterification.

Design and Synthesis of Sarcostin Analogues for Mechanistic Probes

The design and synthesis of analogues of natural products are critical for elucidating their mechanism of action and identifying their biological targets. For Sarcostin, the synthesis of simplified analogues that retain key structural features could provide valuable insights.

Mechanistic probes often incorporate reporter groups, such as fluorescent tags or photoaffinity labels, to facilitate the identification of binding partners. The synthesis of such Sarcostin-based probes would likely involve the strategic introduction of a functional group amenable to conjugation with the desired reporter molecule. This could be achieved either through modification of the natural product or by incorporating a suitable functional handle during a de novo synthetic approach to a simplified analogue.

Chemical Reactivity and Transformation Studies of Sarcostin

A thorough understanding of the chemical reactivity of Sarcostin is essential for its isolation, purification, and chemical modification. A preliminary study on the behavior of Sarcostin with various reagents has been reported, providing initial insights into its chemical properties.

Molecular and Cellular Mechanisms of Sarcostin Action

Receptor and Protein Target Identification Studies

Studies have aimed to identify the specific receptors and protein targets with which Sarcostin interacts to exert its effects. This includes investigations into its modulation of cholinergic synaptic pathways and interactions with neurotrophin signaling pathways, as well as its potential binding to specific protein targets.

Cholinergic Synaptic Pathway Modulation

The cholinergic system plays a crucial role in neurotransmission, and modulation of this pathway is implicated in various physiological processes. While specific detailed findings on Sarcostin's direct modulation of the cholinergic synaptic pathway were not extensively available in the search results, several studies highlight the importance of this pathway and its components as therapeutic targets, particularly in neurological conditions like Alzheimer's disease. Acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (B1216132), is a key target in this pathway. royalsocietypublishing.orgdergipark.org.tr Compounds that inhibit AChE are being investigated for their potential to enhance cholinergic neurotransmission. royalsocietypublishing.org Nicotinic acetylcholine receptors (nAChRs), including alpha-7 (CHRNA7), alpha-4 (CHRNA4), and beta-2 (CHRNB2) subunits, are also significant components of the cholinergic system and have been identified as targets in various studies. latoxan.comcdutcm.edu.cnidrblab.netcdutcm.edu.cncdutcm.edu.cnmdpi.combadd-cao.netprobes-drugs.orglatoxan.comfrontiersin.orgunimi.itcdutcm.edu.cn

Neurotrophin Signaling Pathway Interactions

Neurotrophin signaling pathways are essential for neuronal survival, development, and plasticity. While direct interactions of Sarcostin with specific neurotrophin signaling pathways were not detailed in the provided search snippets, the broader context of natural compounds influencing neurological processes suggests this as a relevant area of investigation.

Specific Protein Targets (e.g., ACHE, PIK3CA, MAPK1, MAP2K1, JAK2, FYN, CHRNA7, CHRNA4, CHRNB2)

Studies have explored the potential interactions of various compounds with a range of protein targets, including those listed. While direct evidence of Sarcostin binding to each of these specific targets was not explicitly found for all in the provided results, the targets themselves have been subjects of research in relation to other compounds and biological processes.

ACHE (Acetylcholinesterase): As mentioned, AChE is a key enzyme in the cholinergic system and a target for inhibitors. royalsocietypublishing.orgdergipark.org.tr

PIK3CA (Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha): While not directly linked to Sarcostin in the results, PIK3CA is a catalytic subunit of PI3K, a key enzyme in the PI3K/Akt signaling pathway involved in cell growth, proliferation, and survival.

MAPK1 (Mitogen-activated protein kinase 1) and MAP2K1 (Mitogen-activated protein kinase kinase 1): These are components of the MAPK signaling pathway, involved in various cellular processes including proliferation and differentiation. harvard.eduharvard.edumdpi.comresearchgate.netprobes-drugs.org MAP2K1 (MEK1) and MAP2K2 (MEK2) are targets of certain small molecules. harvard.edu MAPK1 (ERK2) is also a target in some studies. probes-drugs.org

JAK2 (Janus kinase 2): JAK2 is a tyrosine kinase involved in cytokine receptor signaling. Inhibitors of JAK2 are of interest for treating myeloproliferative neoplasms and other diseases associated with aberrant JAK2 activity. researchgate.netfishersci.comwikipedia.orgnih.govidrblab.netontosight.ai

FYN (FYN proto-oncogene, Src family tyrosine kinase): FYN is a member of the Src family of tyrosine kinases involved in various signaling pathways. cdutcm.edu.cnidrblab.netnih.govresearchgate.netresearchgate.net

CHRNA7 (Cholinergic receptor nicotinic alpha 7 subunit), CHRNA4 (Cholinergic receptor nicotinic alpha 4 subunit), and CHRNB2 (Cholinergic receptor nicotinic beta 2 subunit): These are subunits of nicotinic acetylcholine receptors, which are ligand-gated ion channels involved in neurotransmission. latoxan.comcdutcm.edu.cnidrblab.netcdutcm.edu.cncdutcm.edu.cnmdpi.combadd-cao.netprobes-drugs.orglatoxan.comfrontiersin.orgunimi.itcdutcm.edu.cn These receptors are targets in studies related to neurological conditions. unimi.it

Enzymatic Activity Modulation

Sarcostin and related compounds have been investigated for their ability to modulate the activity of certain enzymes, particularly those involved in carbohydrate metabolism.

α-Glucosidase Inhibitory Activity

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is involved in the hydrolysis of complex carbohydrates into glucose. Inhibiting this enzyme can help to reduce postprandial blood glucose levels. fishersci.ca Acarbose is a known reversible alpha-glucosidase inhibitor used clinically. fishersci.cafrontiersin.orgresearchgate.net Studies evaluate the inhibitory efficacy of various compounds against alpha-glucosidase. nih.govnih.govaimspress.com

α-Amylase Inhibitory Activity

Alpha-amylase is another enzyme involved in the digestion of starch into smaller saccharides. Inhibition of alpha-amylase can also contribute to reducing glucose absorption. bepls.com Similar to alpha-glucosidase, alpha-amylase inhibitors are explored for their potential in managing conditions related to carbohydrate metabolism. frontiersin.orgresearchgate.netbepls.comnih.govnih.gov36.112.18 Studies assess the inhibitory effects of compounds on alpha-amylase activity, often comparing them to known inhibitors like Acarbose or Voglibose. researchgate.netbepls.com

While the search results provide context on the importance and investigation of these targets and pathways, specific detailed research findings directly linking Sarcostin to the modulation of each listed protein target or the precise mechanisms of its enzymatic inhibition were not comprehensively available within the provided snippets. Further research would be needed to fully elucidate Sarcostin's specific interactions and effects on these molecular and cellular components.

Cellular Signaling Pathway Modulation

Cellular signaling pathways are crucial for regulating a wide array of cellular functions. Studies have explored the potential of sarcostin and related compounds to modulate these intricate networks.

The AMP-activated protein kinase (AMPK) pathway plays a central role in regulating cellular energy homeostasis and metabolism rcsb.orgresearchgate.netugr.es. Similar to the PI3K/Akt pathway, sarcostin is present in Cynanchum paniculatum, a plant investigated for its pharmacological effects nih.govscienceopen.com. Furthermore, gymnemic acids from Gymnema sylvestre have been shown to activate AMPK pathways mdpi.comnih.gov. These associations suggest a possible involvement of sarcostin or its derivatives in modulating AMPK-mediated signaling. However, specific experimental data detailing the direct effects of sarcostin on AMPK activation or its downstream targets were not extensively found in the examined literature.

Glucose transporter 4 (GLUT4) is a key protein responsible for insulin-regulated glucose uptake in tissues such as muscle and adipose tissue wikipedia.orgplos.org. Its expression and translocation to the cell membrane are crucial for maintaining glucose homeostasis nih.govnih.gov. Research on Gymnema sylvestre, a source of sarcostin derivatives, has indicated that gymnemic acids can upregulate GLUT-4 expression and promote its fusion with the plasma membrane in L6 cells mdpi.com. While this suggests that compounds found in plants containing sarcostin can influence GLUT-4, direct evidence specifically demonstrating sarcostin's ability to upregulate GLUT-4 expression or enhance its translocation is not clearly established in the reviewed studies.

Modulation of Cellular Processes in In Vitro Models

In vitro studies using various cell lines provide valuable insights into the direct cellular effects of compounds like sarcostin.

The ability of cells to take up glucose is a fundamental process with significant implications in metabolic health and disease promega.comusc.galmdpi.com. Studies investigating compounds isolated from Gymnema sylvestre, including sarcostin derivatives, have shown effects on cellular glucose uptake mdpi.comrsc.org. Specifically, sylvepregoside A and gymnepregoside H, which are sarcostin derivatives, were found to promote glucose uptake in L6 cells mdpi.com. Sylvepregoside A demonstrated a 1.37-fold enhancement of glucose uptake at a concentration of 30 μg/mL, while gymnepregoside H showed a 1.96-fold increase at the same concentration mdpi.com. This indicates that sarcostin derivatives can positively influence glucose uptake in a cellular model.

| Compound | Concentration (μg/mL) | Glucose Uptake Enhancement (Fold) | Cell Line |

| Sylvepregoside A | 30 | 1.37 | L6 |

| Gymnepregoside H | 30 | 1.96 | L6 |

| Berberine (Control) | 30 | - | L6 |

Note: Data for Berberine is included as a positive control from the source but the exact fold enhancement was not explicitly stated in the snippet, only that it was used as a positive control for promoting GLUT-4 fusion which is linked to glucose uptake. mdpi.com

Evaluating the cytotoxic effects of compounds on cancer cell lines is a common approach in preliminary cancer research dsmz.defrontiersin.org. Sarcostin has been included in in vitro antiproliferative activity tests. In one study examining pregnane (B1235032) glycosides from Leptadenia pyrotechnica, compounds containing sarcostin as the aglycon were reported to be less active compared to other tested glycosides against various cell lines scienceopen.comugr.es. Another study on polyhydroxylated pregnane glycosides from Cissampelos pareira var. hirsuta tested compounds against several human cancer cell lines, including HL-60 cells. While sarcostin was identified as the aglycone of compound 7, the cytotoxic data presented was for compound 7, which showed potent cytotoxicity against HL-60 cells with an IC₅₀ value of 2.19 μM. Direct, specific data on the cytotoxic effect of isolated sarcostin itself on HL-60 cells, independent of being part of a larger glycoside structure, was not definitively found in the provided search results. Research on HL-60 cells as a model for studying cytotoxicity is well-documented nih.gov.

Investigation of Apoptosis Pathways and Related Cellular Mechanisms

Based on the limited information available in the provided search results, specific detailed research findings on Sarcostin's direct impact on apoptosis pathways and related cellular mechanisms are not extensively documented. Sarcostin, a pregnane ester glycoside, has been identified in plant sources that are generally associated with biological activities, including the induction of apoptosis medkoo.commdpi.com. While studies on extracts containing sarcostin or related compounds suggest potential pro-apoptotic effects, such as the observation of apoptosis induction by a mixture containing sarcostin at low concentrations koreascience.kr, comprehensive data detailing Sarcostin's specific interactions with key apoptotic regulators like caspases or members of the Bcl-2 family were not found within the scope of this search. Research into the antitumor activity of polyoxypregnane derivatives, including sarcostin, has shown varying levels of cytotoxicity frontiersin.org, which could involve apoptotic processes, but the underlying mechanisms specific to sarcostin were not elaborated with experimental data on pathway modulation.

Further research is needed to specifically investigate how Sarcostin, as an isolated compound, influences the intrinsic and extrinsic apoptosis pathways, affects the expression or activity of caspases and Bcl-2 family proteins, and triggers the characteristic morphological and biochemical changes associated with programmed cell death.

Structure Activity Relationship Sar Studies of Sarcostin and Its Analogues

Impact of Aglycone and Glycoside Moieties on Biological Activity

Glycosides, including sarcostin, consist of two main parts: the glycone (sugar moiety) and the aglycone (non-sugar part) daffodilvarsity.edu.bduoanbar.edu.iq. The aglycone is generally considered the part primarily responsible for the pharmacological activity, while the sugar moiety influences properties like solubility, absorption, and distribution within the body daffodilvarsity.edu.bduoanbar.edu.iqwjpsonline.com.

In the context of sarcostin and related pregnane (B1235032) glycosides, variations in both the aglycone structure and the attached sugar moieties have been shown to impact biological activity. For instance, studies on pregnane glycosides from Leptadenia pyrotechnica with sarcostin, 11-hydroxysarcostin, and deacetylmetaplexigenin as aglycones demonstrated that compounds with deacetylmetaplexigenin as the aglycone and a cinnamoyl ester at C-12 exhibited the most significant antiproliferative activity against certain cancer cell lines nih.gov. This suggests that the specific structure of the aglycone is critical for activity.

Furthermore, the nature and linkage of the sugar unit(s) can also play a role. While the aglycone dictates the primary therapeutic properties, the glycone part enhances solubility and aids in the transportation of the aglycone to its site of action uoanbar.edu.iqwjpsonline.com. The type of glycosidic linkage (e.g., O-glycosidic) is also a defining feature of these compounds uoanbar.edu.iq.

Studies comparing sarcostin with derivatives like penupogenin (B609912) and gagaminine (B1240143) have investigated their effects on hepatic aldehyde oxidase activity and lipid peroxidation nih.gov. Gagaminine, a steroidal alkaloid, differs structurally from sarcostin, and the presence of specific functional groups like the cinnamoyl group in gagaminine has been found to be critical for certain inhibitory activities nih.gov. This underscores the importance of specific structural elements on the aglycone for biological effect.

A simplified representation of the impact of aglycone and glycoside variations on activity can be illustrated conceptually:

| Compound Feature | Structural Variation Examples | Potential Impact on Activity |

| Aglycone Structure | Sarcostin vs. Deacetylmetaplexigenin vs. 11-Hydroxysarcostin | Changes in target binding affinity, altered pharmacological effect (e.g., antiproliferative) nih.gov |

| Glycoside Moiety | Different sugar types (e.g., hexopyranose) nih.gov | Modulation of solubility, absorption, distribution, and potentially target interaction uoanbar.edu.iqwjpsonline.com |

| Ester Moieties | Acetyl, benzoyl, cinnamoyl at specific positions (e.g., C-12) nih.gov | Significant influence on activity, as seen with cinnamoyl group enhancing antiproliferative effects nih.gov |

Influence of Stereochemistry on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in how a compound interacts with biological targets, such as enzymes or receptors slideshare.netnih.gov. Many biological molecules and their binding sites are chiral, meaning they can distinguish between different stereoisomers of a compound slideshare.net.

While specific detailed studies focusing solely on the stereochemical variations of sarcostin and their impact on molecular interactions are not extensively highlighted in the provided search results, the general principles of stereochemistry in SAR apply openaccessjournals.comslideshare.net. Changes in stereochemistry can lead to significant differences in biological activity, ranging from altered potency to complete loss of activity or even different pharmacological profiles slideshare.net. This is because a change in stereochemistry can affect the molecule's shape, polarity, and the spatial arrangement of its functional groups, thereby influencing its binding affinity and efficacy at a target site nih.gov.

In the context of drug design, understanding the influence of stereochemistry is vital for developing selective and potent compounds slideshare.net. For instance, the binding of a ligand to a receptor often requires a specific three-point fit, which is dependent on the stereochemical arrangement of the ligand slideshare.net.

Rational Design of Sarcostin Derivatives for Enhanced Mechanistic Selectivity

Rational drug design involves the intentional design of molecules with specific desired properties based on a thorough understanding of the biological target and the interactions between the ligand and the target stonybrookmedicine.edunih.gov. For sarcostin derivatives, this would involve leveraging SAR information to create analogues with enhanced selectivity for particular biological mechanisms or targets.

Based on SAR studies, if a specific structural feature of sarcostin or its analogues is identified as being crucial for a particular activity (e.g., the aglycone type or the presence of a specific ester group), medicinal chemists can design and synthesize derivatives that optimize this feature openaccessjournals.comslideshare.netnih.gov. This could involve making targeted modifications to the aglycone core, altering the sugar moiety, or introducing/modifying ester groups at specific positions nih.gov.

The goal of rational design for enhanced mechanistic selectivity would be to create compounds that preferentially interact with a desired biological target or pathway while minimizing interactions with off-targets, which could lead to reduced efficacy or unwanted side effects stonybrookmedicine.edunih.gov. This process often involves:

Identifying the biological target(s): Understanding which proteins or pathways sarcostin interacts with is the first step.

Mapping the binding site: Determining the 3D structure and chemical properties of the target binding site.

Analyzing ligand-target interactions: Studying how sarcostin or its active analogues bind to the target at a molecular level nih.gov.

Designing modifications: Making specific structural changes to sarcostin to improve binding affinity, selectivity, or modulate the type of interaction (e.g., agonism vs. antagonism).

Synthesis and evaluation: Synthesizing the designed derivatives and testing their biological activity and selectivity in relevant assays openaccessjournals.com.

For example, if a study reveals that a particular functional group on the sarcostin aglycone is essential for inhibiting a specific enzyme, rational design could focus on modifying or enhancing this functional group in new derivatives to improve the inhibitory potency and selectivity for that enzyme nih.gov. Similarly, if the sugar moiety is found to influence the distribution to a specific tissue, modifications could be made to the sugar part to improve targeting uoanbar.edu.iqwjpsonline.com.

Rational design is an iterative process that combines insights from SAR studies, computational modeling, and synthetic chemistry to optimize the properties of lead compounds openaccessjournals.comslideshare.netresearchgate.net. While specific examples of the rational design of sarcostin derivatives for enhanced mechanistic selectivity were not extensively detailed in the search results, the principles outlined above would guide such efforts based on the accumulating SAR data for sarcostin and its analogues nih.govnih.gov.

Advanced Analytical Methodologies for Sarcostin Research

High-Resolution Separation Techniques for Isolation and Purification

High-resolution separation techniques are fundamental in isolating sarcostin from complex biological extracts and purifying it to a high degree of purity for subsequent studies.

Advanced Chromatography (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used chromatographic techniques for the separation and purification of natural products, including steroidal glycosides like sarcostin. HPLC analysis can be employed for screening phytochemicals in extracts, providing a profile of present compounds and insights into their polarity and complexity ijper.org. A C-18 column is commonly used for the separation of phytochemicals in extracts containing sarcostin, with mobile phases typically consisting of water and acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid ijper.orgresearchgate.net. Gradient elution programs are frequently utilized to achieve effective separation of compounds with varying polarities ijper.orghilarispublisher.com. Detection is often performed using UV detectors at specific wavelengths, such as 210, 220, or 254 nm, depending on the compound's chromophores ijper.org. Preparative HPLC can be used to isolate major peaks corresponding to compounds like sarcostin from fractions obtained through other separation methods tandfonline.com.

UPLC, with its smaller particle size columns and higher pressures, offers improved resolution, speed, and sensitivity compared to traditional HPLC. UPLC coupled with mass spectrometry (UPLC-MS or UPLC-QTOF-MS) is a powerful tool for the analysis of complex matrices and the identification of metabolites, including sarcostin researchgate.nethilarispublisher.comrsc.org. This hyphenated technique allows for both efficient separation and accurate mass determination, aiding in the putative identification of compounds researchgate.nethilarispublisher.comrsc.org.

Countercurrent Chromatography

Countercurrent Chromatography (CCC), also known as High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid separation technique that does not use a solid support matrix. This eliminates potential issues like irreversible adsorption and sample loss associated with solid-phase chromatography aocs.orgmdpi.com. CCC is based on the principle of partitioning analytes between two immiscible liquid phases aocs.org. One phase is held stationary while the other mobile phase is pumped through a coiled tube, facilitating separation based on differential partitioning of compounds between the two phases aocs.org. CCC is particularly useful for the isolation and purification of natural products from complex mixtures and can handle relatively large sample capacities aocs.orgmdpi.com. While specific studies detailing the isolation of sarcostin solely by CCC were not prominently found, CCC is a recognized technique for isolating natural products, including steroidal glycosides, and can be used in conjunction with other chromatographic methods like semi-preparative liquid chromatography for the isolation of compounds from plant extracts mdpi.comresearchgate.net. The selection of an appropriate biphasic solvent system is crucial for successful separation in CCC, depending on the polarity of the target analytes aocs.org.

Quantitative Analysis of Sarcostin in Complex Matrices

Quantitative analysis of sarcostin in complex matrices, such as biological samples or plant extracts, requires sensitive and selective methods to accurately determine its concentration amidst numerous other compounds. Complex matrices present challenges due to potential interferences and the need for effective sample preparation chromatographyonline.comjeolusa.com.

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) coupled with chromatography is a powerful approach for the quantitative analysis of sarcostin. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) offer high sensitivity and specificity, making them suitable for analyzing compounds in complex matrices nih.govnih.govcapes.gov.br.

LC-MS/MS is widely used for the quantitative determination of various compounds, including those that may be difficult to volatilize for GC-MS analysis. This technique involves separating the analytes by LC and then detecting and quantifying them using a tandem mass spectrometer, which provides increased selectivity through the fragmentation of parent ions into specific product ions (Multiple Reaction Monitoring - MRM) nih.govcapes.gov.br. Derivatization can sometimes be employed to improve the chromatographic retention and detection sensitivity of analytes like sarcostin and its isomers in LC-MS analysis nih.gov.

GC-MS is another valuable technique for quantitative analysis, particularly for volatile or semi-volatile compounds. For compounds like sarcostin that may not be sufficiently volatile, derivatization is often necessary to make them amenable to GC analysis chromatographyonline.comnih.gov. Silylation is a common derivatization method used to replace active hydrogens with trimethylsilyl (B98337) groups, increasing volatility chromatographyonline.comnih.gov. GC-MS/MS can further enhance specificity and sensitivity for the quantification of target analytes in complex samples nih.gov.

While some research focuses on the analysis of sarcosine (B1681465) (an amino acid) using GC-MS and LC-MS/MS in biological matrices nih.govnih.govcapes.gov.brresearchgate.netnih.gov, these studies highlight the general principles and challenges of applying these techniques to complex biological samples and the importance of derivatization and selective detection for accurate quantification of target compounds and their isomers nih.govnih.gov. The ability of LC-MS/MS and GC-MS to distinguish and quantify specific compounds in complex mixtures is crucial for sarcostin research in various biological and botanical contexts.

Bioanalytical Approaches for Studying Sarcostin-Biomolecule Interactions

Bioanalytical approaches are essential for understanding how sarcostin interacts with biological molecules, such as proteins, nucleic acids, or other relevant biomolecules. These studies provide insights into the potential mechanisms of action and biological effects of sarcostin.

Techniques used for studying biomolecular interactions include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) news-medical.netcreative-proteomics.comxray.cznih.gov. These methods can provide information on binding affinity, kinetics (association and dissociation rates), and thermodynamics of the interactions news-medical.netcreative-proteomics.comnih.gov.

SPR is a label-free technique that measures changes in refractive index near a sensor surface as biomolecules bind to immobilized ligands news-medical.netcreative-proteomics.com. BLI is another optical biosensing technology that measures interference patterns to detect biomolecular interactions in real-time news-medical.net. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction news-medical.net. MST measures the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, hydration shell, or conformation upon binding xray.cznih.gov. MST offers advantages such as low sample volume, short analysis time, and the ability to perform measurements in complex biological liquids xray.cznih.gov.

Research Models for Sarcostin Studies

In Vitro Cell Culture Systems

In vitro cell culture systems are indispensable tools in the initial stages of compound screening and mechanistic investigation. They offer a controlled environment to study the direct effects of a substance on specific cell types, minimizing the complexities of a whole-organism system.

Two-dimensional cell monolayer cultures represent the most traditional and widely used in vitro model. In this system, cells are grown as a single layer on a flat plastic or glass surface. This model is advantageous for high-throughput screening and for assessing direct cellular responses such as cytotoxicity, proliferation, and metabolic activity.

Status of Sarcostin Research: There is currently no available scientific literature detailing the use of Sarcostin in 2D cell monolayer cultures. Consequently, data regarding its effects on cell viability, morphology, or any other cellular parameter in this model system cannot be provided.

To better mimic the in vivo environment where multiple cell types interact, co-culture models are employed. These systems involve growing two or more different cell types together, allowing for the investigation of cell-cell communication and the influence of one cell type on another's response to a compound.

Status of Sarcostin Research: No published studies have been identified that utilize co-culture models to investigate the effects of Sarcostin on cell-cell interactions.

Three-dimensional cell culture models, such as spheroids and organoids, represent a significant advancement in in vitro research. These models allow cells to grow in a manner that more closely resembles the three-dimensional structure of native tissues, providing a more physiologically relevant context for studying a compound's effects.

Status of Sarcostin Research: There is no evidence in the current scientific literature to suggest that Sarcostin has been evaluated using 3D cell culture models like spheroids or organoids.

In Vivo Animal Models for Mechanistic Investigation

In vivo animal models are crucial for understanding the complex physiological and toxicological effects of a compound within a living organism. These models allow for the study of a substance's absorption, distribution, metabolism, and excretion (ADME), as well as its systemic effects on various organs and physiological pathways.

Rodent models, such as mice and rats, are the most commonly used animal models in biomedical research due to their genetic and physiological similarities to humans, as well as their relatively short lifespan and ease of handling. They are instrumental in analyzing how a compound affects specific physiological pathways.

Status of Sarcostin Research: A comprehensive search of scientific literature did not yield any studies that have used rodent models to investigate the physiological effects of Sarcostin.

Genetically modified animal models, in which specific genes are altered or knocked out, are powerful tools for validating the molecular targets of a compound. By observing the compound's effects in these models, researchers can confirm whether its mechanism of action involves a particular gene or protein.

Status of Sarcostin Research: There is no published research on the use of genetically modified animal models to validate the molecular targets or mechanisms of action of Sarcostin.

Future Research Directions and Theoretical Implications of Sarcostin Studies

Elucidation of Novel Molecular Targets and Binding Sites

A critical area for future sarcostin research involves the detailed identification and characterization of its molecular targets and binding sites within biological systems. While some studies have explored the potential targets of compounds found in the same plant genera as sarcostin, the specific interactions of sarcostin itself remain largely uncharacterized nih.govscienceopen.com. Understanding which proteins, enzymes, or receptors sarcostin interacts with is fundamental to elucidating its mechanisms of action.

Future research could employ a combination of biochemical techniques, such as affinity chromatography and pull-down assays, coupled with mass spectrometry, to isolate and identify proteins that bind directly to sarcostin. Ligand-binding assays could provide quantitative data on the affinity and specificity of these interactions. Given that sarcostin is a steroid derivative, research could initially focus on nuclear receptors or membrane proteins known to interact with similar compounds.

Furthermore, investigating the downstream effects of sarcostin binding on cellular signaling pathways is crucial. This could involve studying changes in protein phosphorylation, gene expression, or enzyme activity following sarcostin treatment in various cell lines or model organisms. The lack of extensive knowledge regarding sarcostin's molecular targets highlights a significant gap in the current understanding and represents a key direction for future studies .

Exploration of Sarcostin's Role in Inter-species Chemical Ecology

The presence of sarcostin in various plant species suggests a potential role in inter-species chemical ecology. Plants produce a diverse array of secondary metabolites, many of which are involved in interactions with other organisms, such as herbivores, pathogens, or symbiotic partners researchgate.net. Investigating the ecological function of sarcostin could provide insights into its evolutionary significance and potential biological activities relevant to these interactions.

Future research could focus on determining whether sarcostin acts as a defense compound against herbivores or pathogens. This could involve behavioral assays with insects or other animals that feed on sarcostin-containing plants, as well as in vitro or in vivo studies assessing its effects on plant pathogens. Analyzing the concentration and distribution of sarcostin in different plant tissues and at various developmental stages could provide clues about its ecological role.

Moreover, exploring the potential for sarcostin to mediate interactions with beneficial microbes or pollinators could reveal novel ecological functions. Studies on the effects of sarcostin on soil microbial communities associated with the host plant or on the behavior of pollinators could shed light on these possibilities. Research into interspecies interactions in other biological systems, such as microbial communities, demonstrates the complexity and importance of chemical signaling in ecological contexts, providing a framework for sarcostin studies plos.orgnih.govnih.gov.

Development of Sarcostin-Based Probes for Biological Research

The development of sarcostin-based probes represents a promising future research direction for studying its biological targets and pathways. Chemical probes are powerful tools that allow researchers to selectively label, visualize, or perturb specific molecules or processes within living systems nih.govchemrxiv.org. Creating sarcostin-based probes would significantly advance the ability to study its cellular distribution, molecular interactions, and functional consequences.

Future work could involve synthesizing sarcostin derivatives conjugated to reporter tags, such as fluorescent dyes, biotin, or radioactive isotopes. These probes could be used in various applications, including cellular imaging to visualize sarcostin's localization, affinity purification to isolate its binding partners, or activity-based protein profiling to identify enzymes it interacts with nih.govnih.gov.

Click chemistry strategies offer a valuable approach for developing sarcostin probes, allowing for the attachment of reporter tags through highly selective and efficient reactions mdpi.comthermofisher.comrsc.org. By incorporating azide (B81097) or alkyne functionalities into the sarcostin structure, researchers could then "click" on complementary tags, enabling diverse downstream applications. This approach has proven effective in developing probes for other bioactive small molecules nih.gov.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Sarcostin Research

Integrating omics technologies, such as proteomics and metabolomics, into sarcostin research will be essential for gaining a comprehensive understanding of its biological effects at a systems level. These high-throughput approaches allow for the global analysis of proteins and metabolites within a biological sample, providing broad insights into cellular responses humanspecificresearch.orguninet.educmbio.ionih.gov.

Future studies could utilize proteomics to identify changes in protein abundance, post-translational modifications, or protein-protein interactions in cells or tissues treated with sarcostin nih.govwjgnet.complos.org. This could help reveal the cellular pathways and processes that are affected by sarcostin exposure. Quantitative proteomics techniques, such as SILAC or TMT, could be employed to measure changes in protein levels with high accuracy.

Metabolomics could be used to profile changes in the cellular metabolic landscape in response to sarcostin nih.govwjgnet.complos.orgresearchgate.net. This could help identify metabolic pathways that are modulated by sarcostin and provide insights into its functional effects. Untargeted metabolomics could reveal unexpected metabolic alterations, while targeted approaches could focus on specific pathways of interest researchgate.net. Integrating data from both proteomics and metabolomics could provide a more complete picture of sarcostin's impact on cellular biology through multi-omics analysis mdpi.comfrontiersin.org.

Computational Chemistry and Molecular Modeling for Sarcostin-Target Interactions

Computational chemistry and molecular modeling techniques offer powerful tools for investigating the potential interactions of sarcostin with biological targets and can guide experimental research nih.govblogspot.comspirochem.comnextmol.com. These methods can provide insights into the likely binding modes, affinities, and dynamics of sarcostin-target complexes.

Future research could employ molecular docking simulations to predict how sarcostin might bind to potential target proteins identified through experimental methods or bioinformatics approaches. Molecular dynamics simulations could then be used to study the stability of these complexes and the conformational changes that occur upon binding nih.govnih.govresearchgate.netyoutube.comrsc.org. These simulations can provide dynamic information about the interaction, including the key residues involved in binding and the strength of the interactions.

Quantitative structure-activity relationship (QSAR) modeling could also be applied to sarcostin and its derivatives to identify molecular features that are important for activity or target binding. This could help in the rational design of sarcostin analogs with improved properties or specificity. Computational approaches can also be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of sarcostin, which is important for understanding its behavior in biological systems. cdutcm.edu.cn

While specific detailed research findings or data tables directly related to future research on sarcostin's targets or ecological roles are limited in the current literature, the application of the described methodologies is well-established in the broader fields of natural product research and chemical biology. For instance, network pharmacology studies have identified potential targets for compounds, including sarcostin, from Cynanchum paniculatum in the context of treating snake bites, suggesting possible avenues for targeted research nih.govscienceopen.comnih.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.